molecular formula C20H27N5O3S B2571159 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021248-57-6

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B2571159
CAS RN: 1021248-57-6
M. Wt: 417.53
InChI Key: XGAPGUIWNFZKOA-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a potent inhibitor of a specific enzyme that is involved in the regulation of various physiological processes. In

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves the inhibition of PDE10A. PDE10A is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides play a crucial role in various physiological processes such as neurotransmission and intracellular signaling. Inhibition of PDE10A leads to an increase in the levels of cyclic nucleotides, which in turn leads to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of PDE10A by this compound leads to an increase in the levels of cyclic nucleotides such as cAMP and cGMP. This increase in cyclic nucleotide levels leads to improved synaptic plasticity, which in turn leads to improved cognitive function. Additionally, inhibition of PDE10A has been shown to reduce symptoms of neurological disorders such as schizophrenia and Huntington's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide in lab experiments include its high potency and selectivity towards PDE10A. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound include its high cost and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for the study of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide. One potential direction is the development of more potent and selective inhibitors of PDE10A. Additionally, the effects of this compound on other physiological processes such as inflammation and metabolism could be studied. Finally, the potential use of this compound in the treatment of other neurological disorders could also be explored.
Conclusion:
In conclusion, this compound is a potent inhibitor of PDE10A that has potential applications in drug development. This compound has been extensively studied for its effects on cognitive function and neurological disorders. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 4-(pyrimidin-2-yl)piperazine with 3-bromopropylsulfonate to form the intermediate compound. This intermediate is then reacted with 3,4-dimethylbenzoyl chloride to produce the final product. The purity of the final product can be ensured by using various techniques such as column chromatography and NMR spectroscopy.

Scientific Research Applications

3,4-dimethyl-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has been extensively studied for its potential applications in drug development. This compound acts as a potent inhibitor of a specific enzyme called phosphodiesterase 10A (PDE10A). PDE10A is involved in the regulation of various physiological processes such as cognition, movement, and behavior. Inhibition of PDE10A has been shown to improve cognitive function and reduce symptoms of various neurological disorders such as schizophrenia and Huntington's disease.

properties

IUPAC Name

3,4-dimethyl-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-16-5-6-18(15-17(16)2)19(26)21-9-4-14-29(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAPGUIWNFZKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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